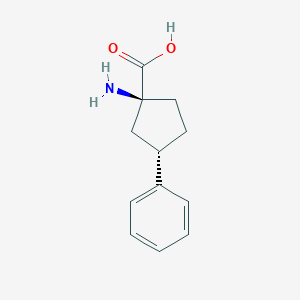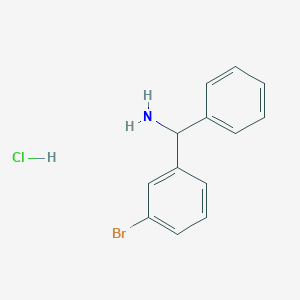![molecular formula C15H18O3 B13031101 2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(benzyloxy)methyl]bicyclo[111]pentan-1-yl}acetic acid is a compound that features a unique bicyclo[111]pentane scaffold This structure is characterized by its highly strained three-dimensional carbon framework, which has garnered significant interest in the fields of medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to introduce the desired substituents.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group, often using benzyl bromide in the presence of a base such as sodium hydride.
Attachment of the acetic acid moiety: This can be accomplished through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a bioisostere for phenyl or tert-butyl groups.
Material Science: The bicyclo[1.1.1]pentane scaffold can be used as a building block for the synthesis of molecular rods and other advanced materials.
Biological Studies: It can serve as a probe in biological assays to study the effects of highly strained carbocycles on biological systems.
Wirkmechanismus
The mechanism of action of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to unique pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A commonly used precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Bicyclo[1.1.1]pentylamine: Another derivative with significant interest in medicinal chemistry.
Uniqueness
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of both the benzyloxy group and the acetic acid moiety, which provide additional functionalization options and potential applications compared to other bicyclo[1.1.1]pentane derivatives.
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-[3-(phenylmethoxymethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C15H18O3/c16-13(17)6-14-8-15(9-14,10-14)11-18-7-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
InChI-Schlüssel |
NGROIGFDABDTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)COCC3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




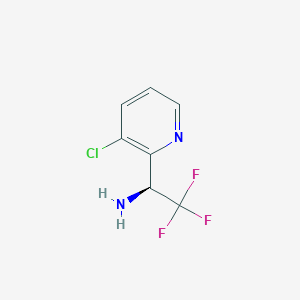

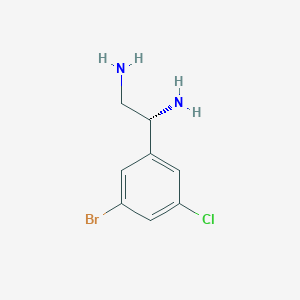
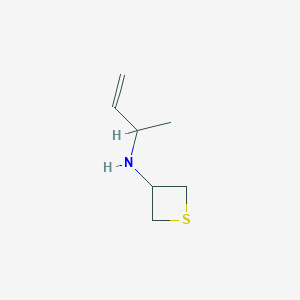
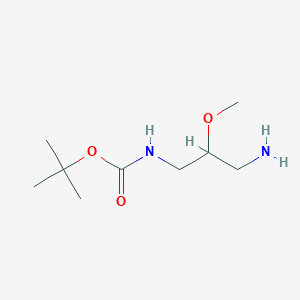

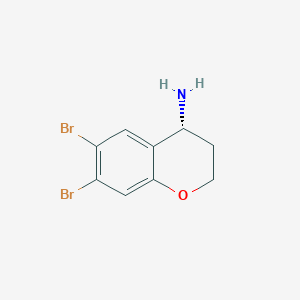
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
